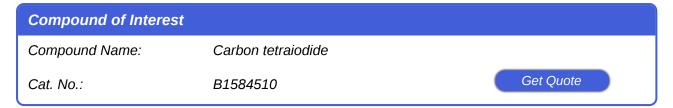


Application Notes and Protocols for Carbon Tetraiodide in Laboratory Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the use of **carbon tetraiodide** (Cl₄) in key organic synthesis reactions. The information is intended to guide researchers in the safe and effective application of this versatile reagent.

Introduction to Carbon Tetraiodide

Carbon tetraiodide (CI₄), also known as tetraiodomethane, is a bright red, crystalline solid.[1] It is a highly colored methane derivative and serves as a powerful iodinating agent in organic synthesis.[1][2] Due to its thermal and photochemical instability, it should be handled with care and stored at low temperatures.[3] Its primary applications in the laboratory include the conversion of alcohols to alkyl iodides (a variation of the Appel reaction) and the transformation of aldehydes and ketones into 1,1-diiodoalkenes.[3][4]

Key Properties of Carbon Tetraiodide:



Property	Value	Reference	
Molecular Formula	Cl4	[3]	
Molar Mass	519.63 g/mol	[3]	
Appearance	Dark violet/red crystals	[3]	
Density	4.32 g/mL	[3]	
Melting Point	168-171 °C (decomposes)	[4]	
Solubility	Soluble in nonpolar organic solvents; reacts with water	[3]	

Safety Precautions

Carbon tetraiodide is toxic and should be handled in a well-ventilated fume hood.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. It is an irritant and may be harmful if inhaled, ingested, or absorbed through the skin.[3] Store **carbon tetraiodide** in a cool, dark place, preferably in a refrigerator, under an inert atmosphere.[5]

Application: Iodination of Alcohols (Appel Reaction)

The reaction of an alcohol with **carbon tetraiodide** and triphenylphosphine (PPh₃) provides a reliable method for the synthesis of alkyl iodides. This reaction, a variation of the Appel reaction, proceeds under mild conditions and is applicable to a wide range of alcohols.[6]

Quantitative Data



Substrate (Alcohol)	Product	Reaction Time	Temperatur e	Yield (%)	Reference
Benzyl alcohol	Benzyl iodide	15 min	Room Temp.	97	[7]
4-Nitrobenzyl alcohol	4-Nitrobenzyl iodide	20 min	Room Temp.	88	[8]
Cinnamyl alcohol	Cinnamyl iodide	15 min	Room Temp.	91	[8]
Geraniol	Geranyl iodide	15 min	Room Temp.	90	[8]
1-Octanol	1-lodooctane	30 min	Room Temp.	79	[8]
Cyclohexanol	lodocyclohex ane	2 h	Reflux	85	[9]

Experimental Protocol

Materials:

- Alcohol (1.0 mmol)
- Triphenylphosphine (1.2 mmol)
- Carbon Tetraiodide (1.2 mmol)
- Dichloromethane (CH₂Cl₂, anhydrous, 10 mL)
- Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)



- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 mmol) and anhydrous dichloromethane (5 mL).
- Cool the solution in an ice bath and add carbon tetraiodide (1.2 mmol) portion-wise with stirring.
- Add the alcohol (1.0 mmol) dissolved in anhydrous dichloromethane (5 mL) dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for the time indicated in Table 1 (monitor by TLC).
- Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to remove any unreacted iodine.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by silica gel column chromatography to afford the pure alkyl iodide.

Experimental Workflow





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Workflow for the Iodination of Alcohols.

Application: Synthesis of 1,1-Diiodoalkenes from Aldehydes and Ketones

A Wittig-like reaction using **carbon tetraiodide** and triphenylphosphine allows for the conversion of aldehydes and ketones into the corresponding 1,1-diiodoalkenes. These products are valuable intermediates in organic synthesis, particularly in cross-coupling reactions.[1]

Quantitative Data



Substrate (Aldehyde/ Ketone)	Product	Reaction Time	Temperatur e	Yield (%)	Reference
Benzaldehyd e	1,1-Diiodo-2- phenylethene	4 h	Room Temp.	85	[1]
4- Chlorobenzal dehyde	1-(4- Chlorophenyl)-2,2- diiodoethene	5 h	Room Temp.	82	[1]
2- Naphthaldehy de	2-(2,2- Diiodoethenyl)naphthalene	4 h	Room Temp.	88	[1]
Cyclohexano ne	1,1- Diiodomethyl enecyclohexa ne	6 h	Reflux	75	[1]
Adamantano ne	2- (Diiodomethyl ene)adamant ane	12 h	Reflux	60	[1]

Experimental Protocol

Materials:

- Aldehyde or Ketone (1.0 mmol)
- Triphenylphosphine (2.2 mmol)
- Carbon Tetraiodide (1.1 mmol)
- Dichloromethane (CH₂Cl₂, anhydrous, 15 mL)
- Hexane



- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser (if required)
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- In a dry round-bottom flask under an inert atmosphere, combine triphenylphosphine (2.2 mmol) and **carbon tetraiodide** (1.1 mmol) in anhydrous dichloromethane (15 mL).
- Stir the mixture at room temperature until a deep red color develops, indicating the formation of the phosphorus ylide.
- Add the aldehyde or ketone (1.0 mmol) to the reaction mixture.
- Stir the reaction at room temperature or reflux as indicated in Table 2 (monitor by TLC).
- After completion, concentrate the reaction mixture under reduced pressure.
- Add hexane to the residue to precipitate the triphenylphosphine oxide byproduct.
- Filter the mixture and wash the solid with hexane.
- Combine the filtrates and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure 1,1-diiodoalkene.

Experimental Workflow





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Workflow for the Synthesis of 1,1-Diiodoalkenes.

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